Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate
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Overview
Description
Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate, also known as C.I. This compound, is a synthetic organic pigment widely used in various industries for its vibrant red color. It belongs to the class of azo pigments, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is known for its excellent lightfastness, heat stability, and resistance to solvents, making it a popular choice for applications in coatings, plastics, inks, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate is typically synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process begins with the diazotization of an aromatic amine, such as 2-naphthylamine, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a coupling component, such as 2-hydroxy-3-naphthoic acid, under alkaline conditions to form the azo pigment .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the pigment. The final product is typically isolated by filtration, washed to remove impurities, and dried to obtain the pigment in its solid form .
Chemical Reactions Analysis
Types of Reactions
Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the pigment’s color properties and stability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of quinonoid structures, which may affect the pigment’s color.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions. This reaction can break the azo bond, leading to the formation of aromatic amines.
Substitution: Substitution reactions can occur at the aromatic rings of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid compounds, while reduction can yield aromatic amines .
Scientific Research Applications
Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a standard pigment in various analytical techniques, including spectroscopy and chromatography, to study the behavior of azo compounds.
Biology: Employed in histological staining to visualize cellular structures and tissues. Its vibrant color makes it useful for highlighting specific components in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism of action of Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate primarily involves its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic red color. The azo group (-N=N-) in its structure plays a crucial role in this process by facilitating the delocalization of electrons, which enhances the pigment’s color intensity and stability. Additionally, the molecular structure of this compound allows it to interact with various substrates, making it suitable for use in different applications .
Comparison with Similar Compounds
Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate can be compared with other similar azo pigments, such as Pigment Red 170 and Pigment Red 146. While all these pigments share the azo group in their structure, they differ in their specific chemical compositions and properties.
Pigment Red 170: Known for its bright red color and high tinctorial strength.
Pigment Red 146: Exhibits a bluish-red hue and is commonly used in printing inks and coatings.
This compound stands out due to its balanced combination of color properties, lightfastness, heat stability, and solvent resistance, making it a versatile pigment for various applications .
Properties
CAS No. |
1325-16-2 |
---|---|
Molecular Formula |
C17H8Ba2N2O9S2 |
Molecular Weight |
723 g/mol |
IUPAC Name |
barium(2+);2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.2Ba/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
InChI Key |
YHTMVIZFYXXBEW-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
1325-16-2 | |
Origin of Product |
United States |
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